1-Amino-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
3-amino-1H-benzimidazol-2-one is a heterocyclic compound that features a fused benzene and imidazole ring structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
1-Amino-1H-benzo[d]imidazol-2(3H)-one, also known as 3-amino-1H-benzimidazol-2-one, is a benzimidazole derivative . Benzimidazole derivatives have been found to interact with a variety of targets, including tyrosine kinases , and are known to inhibit microtubule assembly formation .
Mode of Action
The compound’s interaction with its targets leads to a variety of changes. For instance, when interacting with tyrosine kinases, it can inhibit their activity . This inhibition can lead to the induction of cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The compound’s action affects several biochemical pathways. In the case of tyrosine kinase inhibition, the downstream effects include the disruption of cell signaling pathways that are crucial for cell growth and proliferation . This can lead to the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further for a more accurate understanding.
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of cell growth and the induction of apoptosis in cancer cells . This is accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of benzimidazole derivatives can be affected by the presence or absence of certain reagents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-benzimidazol-2-one typically involves the condensation of 1,2-phenylenediamine with urea or its derivatives. One common method includes heating 1,2-phenylenediamine with urea in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.
Industrial Production Methods
In industrial settings, the production of 3-amino-1H-benzimidazol-2-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
3-amino-1H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Derivatives of 3-amino-1H-benzimidazol-2-one are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, polymers, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.
2-aminobenzimidazole: A closely related compound with similar structural features and applications.
5,6-dimethylbenzimidazole: Another derivative with distinct biological properties.
Uniqueness
3-amino-1H-benzimidazol-2-one is unique due to the presence of the amino group at the 3-position, which can significantly influence its reactivity and biological activity
Properties
IUPAC Name |
3-amino-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-6-4-2-1-3-5(6)9-7(10)11/h1-4H,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFUWGOMTZTSTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356096 | |
Record name | 3-amino-1H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102616-91-1 | |
Record name | 3-amino-1H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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